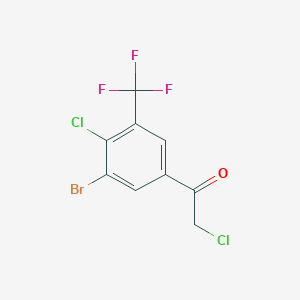
3'-Bromo-4'-chloro-5'-(trifluoromethyl)phenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a phenacyl chloride backbone. One common method involves the use of bromination, chlorination, and trifluoromethylation reactions. For example, starting with a phenacyl chloride, bromine can be introduced using N-bromosuccinimide (NBS) under radical conditions . Chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenacyl chloride moiety can be oxidized or reduced under appropriate conditions.
Radical Reactions: The presence of bromine allows for radical bromination reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Aplicaciones Científicas De Investigación
3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- **3-Bromo-5-(trifluor
Propiedades
Fórmula molecular |
C9H4BrCl2F3O |
|---|---|
Peso molecular |
335.93 g/mol |
Nombre IUPAC |
1-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-2-4(7(16)3-11)1-5(8(6)12)9(13,14)15/h1-2H,3H2 |
Clave InChI |
MOBFIDQFIRLFCD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




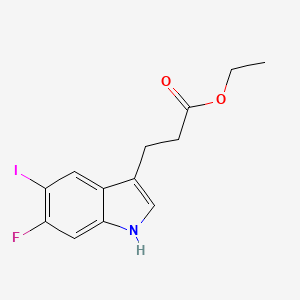
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
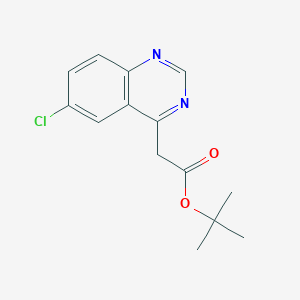
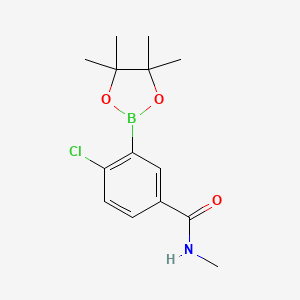
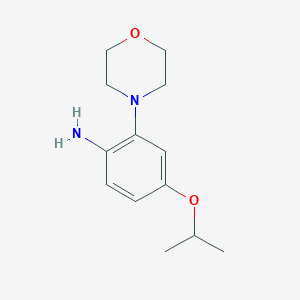

![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
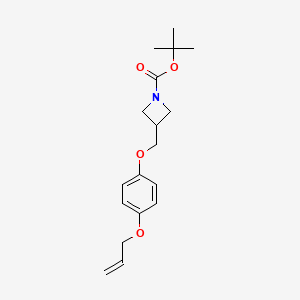
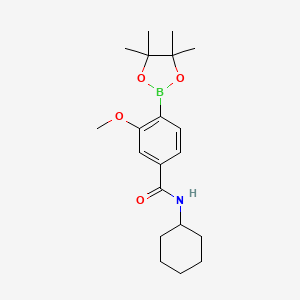


![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
